molecular formula C20H22FN3O3S B2840033 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1797564-13-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2840033
CAS No.: 1797564-13-6
M. Wt: 403.47
InChI Key: GULXVPPPKGLKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole heterocycle fused to a piperidine ring, which is further linked via a methylene bridge to a 4-fluoro-2-methylbenzenesulfonamide group.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULXVPPPKGLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is C19H20FN3O3SC_{19}H_{20}FN_3O_3S, with a molecular weight of approximately 423.89 g/mol. The presence of the fluorine atom and the sulfonamide group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Inhibition of Key Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression.
  • Receptor Modulation : It may act on several receptors, including those involved in inflammatory responses and tumor growth.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer).
  • Results : The compound demonstrated significant cytotoxicity in these cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has been assessed for its anti-inflammatory properties through in vitro assays that measure cytokine release and other inflammatory markers.

Case Studies

A few notable case studies highlight the effectiveness of this compound:

  • Study on Breast Cancer : In a study involving MCF-7 cells, the compound reduced cell viability significantly at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent in breast cancer treatment.
  • Mechanistic Study : A mechanistic study using flow cytometry revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-710Apoptosis induction
AnticancerA54915Cell cycle arrest
Anti-inflammatoryRAW 264.75Cytokine inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine- and Sulfonamide-Containing Analogs

W-15 and W-18 (Opioid Analogs)
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
    Both compounds share a piperidine core and sulfonamide group but lack the benzo[d]oxazole moiety. The 4-chloro and 4-nitro substituents in W-15 and W-18, respectively, confer distinct electronic effects compared to the 4-fluoro group in the target compound. These analogs exhibit opioid receptor activity, suggesting that structural variations in the aromatic and heterocyclic regions critically influence receptor selectivity .
Fentanyl Derivatives (e.g., 4'-Methyl Acetyl Fentanyl)
  • Structure: N-[1-(4-Methylphenethyl)piperidin-4-yl]-N-phenylacetamide This derivative retains the piperidine and aromatic groups but replaces the sulfonamide with an acetamide.

Benzo[d]oxazole-Containing Compounds

KRC-108 (TrkA Kinase Inhibitor)
  • Structure : 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    KRC-108 shares the benzo[d]oxazole and piperidine motifs but incorporates a pyrazole-pyridine system instead of a sulfonamide. Its activity as a TrkA inhibitor suggests that the benzo[d]oxazole-piperidine framework may be advantageous in kinase-targeted therapies, though the sulfonamide group in the target compound could alter binding kinetics .
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates

These intermediates, synthesized via condensation reactions, demonstrate the benzo[d]oxazole’s role as an electron-withdrawing group. However, their ester-based structures lack the piperidine-sulfonamide linkage, limiting direct pharmacological comparisons .

Fluorinated Sulfonamide Derivatives

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
  • Structure : Ortho-fluorobutyryl fentanyl
    This fluorinated fentanyl analog shares a fluorine atom on the aromatic ring but uses a butanamide group instead of a sulfonamide. The fluorine’s position (ortho vs. para) and the sulfonamide’s acidity may lead to differences in bioavailability and target engagement .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

This compound features a sulfonamide attached to a pyrimidine-aniline system. While lacking the benzo[d]oxazole-piperidine core, its sulfonamide group’s electronic profile (methoxy and methyl substituents) contrasts with the target compound’s 4-fluoro-2-methylbenzenesulfonamide, suggesting divergent solubility and target interactions .

Structural and Functional Implications

Table 1: Key Structural Features and Inferred Properties

Compound Core Structure Key Substituents Potential Activity
Target Compound Benzo[d]oxazole-piperidine-sulfonamide 4-Fluoro-2-methylbenzene Kinase inhibition, antimicrobial?
W-15 Piperidine-sulfonamide 4-Chlorobenzene, phenethyl Opioid receptor agonist
KRC-108 Benzo[d]oxazole-piperidine-pyrazole Pyridine-amine TrkA kinase inhibition
4'-Methyl Acetyl Fentanyl Piperidine-acetamide 4-Methylphenethyl Opioid receptor agonist
N-(2-Fluorophenyl)-...butanamide Piperidine-butanamide 2-Fluorophenyl Opioid receptor agonist

Electronic and Steric Effects

  • The benzo[d]oxazole moiety may engage in hydrogen bonding with biological targets, a feature absent in simpler sulfonamides like those in .

Pharmacological Considerations

While fentanyl analogs and W-series compounds target opioid receptors, the benzo[d]oxazole-piperidine-sulfonamide architecture in the target compound may favor interactions with enzymes or kinases, as seen in KRC-108 . The methylene bridge between piperidine and sulfonamide could also improve conformational flexibility, enhancing binding to larger protein pockets.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound comprises two primary fragments:

  • Benzo[d]oxazol-2-yl-substituted piperidine : A piperidine ring functionalized at the 1-position with a benzo[d]oxazole moiety.
  • 4-Fluoro-2-methylbenzenesulfonamide : A sulfonamide group derived from 4-fluoro-2-methylbenzenesulfonyl chloride.

Retrosynthetically, the molecule can be dissected into intermediates amenable to convergent synthesis (Figure 1). The critical disconnection involves the sulfonamide bond, suggesting a late-stage sulfonylation of the amine intermediate 1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine with 4-fluoro-2-methylbenzenesulfonyl chloride .

Synthesis of Key Intermediates

Preparation of 1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine

Cyclization to Form Benzo[d]oxazole

The benzo[d]oxazole ring is synthesized via condensation of 2-aminophenol with a carbonyl source. A common approach involves reacting 2-aminophenol with piperidin-4-ylmethanol hydrochloride in the presence of triphosgene, forming the oxazole ring through cyclodehydration.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (TEA, 2.5 eq.)
  • Temperature : 0°C to reflux (12–24 hours)
  • Yield : 68–72%
Functionalization of Piperidine

The piperidine nitrogen is alkylated using 4-(bromomethyl)piperidine under basic conditions to introduce the methylamine side chain:

$$
\text{1-(Benzo[d]oxazol-2-yl)piperidine} + \text{4-(bromomethyl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine}
$$

Optimization Notes :

  • Base : Potassium carbonate (2.0 eq.) enhances nucleophilic substitution.
  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hours achieves complete conversion.

Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

This sulfonyl chloride is prepared via chlorosulfonation of 4-fluoro-2-methyltoluene :

$$
\text{4-Fluoro-2-methyltoluene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{4-Fluoro-2-methylbenzenesulfonyl chloride}
$$

Critical Parameters :

  • Temperature Control : Below 5°C prevents side reactions.
  • Workup : Quenching with ice water followed by extraction with DCM yields the sulfonyl chloride in 85–90% purity.

Sulfonylation and Final Coupling

The amine intermediate is reacted with the sulfonyl chloride to form the target sulfonamide:

$$
\text{1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine} + \text{4-Fluoro-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide}
$$

Reaction Optimization
Parameter Optimal Condition Impact on Yield
Base Pyridine (3.0 eq.) Neutralizes HCl, 92% yield
Solvent Tetrahydrofuran (THF) Enhances solubility
Temperature 0°C → RT, 4 hours Minimizes hydrolysis
Workup Extraction with ethyl acetate Removes unreacted chloride

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the product in >95% purity.

Analytical Characterization

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.71–3.65 (m, 4H, piperidine), 2.91 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 4H, piperidine).
  • HRMS : m/z calculated for C₂₀H₂₁FN₃O₃S [M+H]⁺: 410.1234; found: 410.1236.
Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99% purity.

Scale-Up and Industrial Considerations

Challenges :

  • Sulfonyl Chloride Stability : Requires anhydrous conditions to prevent hydrolysis.
  • Cost Efficiency : Use of recyclable solvents (e.g., THF) reduces production costs.

Process Recommendations :

  • Continuous Flow Synthesis : Minimizes exothermic risks during chlorosulfonation.
  • In Situ Monitoring : FTIR tracks amine consumption during sulfonylation.

Q & A

Q. Basic

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons of benzooxazole at δ 7.1–8.3 ppm, piperidine methylene at δ 2.5–3.5 ppm) and confirms sulfonamide connectivity .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 428.14) .
  • X-ray crystallography : Resolves piperidine ring conformation and sulfonamide geometry, as demonstrated in related benzoxazole-piperidine analogs .

How can researchers optimize reaction yields during the sulfonamide coupling step?

Q. Advanced

  • Catalyst screening : Compare EDCI, DCC (dicyclohexylcarbodiimide), or BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for efficiency .
  • Solvent effects : Use DMF for polar intermediates or DCM for less polar substrates to improve solubility .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to minimize unreacted starting material .
  • Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, retention time ~12 min) .

How should discrepancies in biological activity data across studies be addressed?

Advanced
Example data from analogous compounds :

Activity Type Test Model Method Result Source
AntimicrobialS. aureus (Gram+)Disk diffusionZone of inhibition: 18 mm
AnticancerHeLa cellsMTT assayIC50: 8.2 µM

Q. Resolution strategies :

  • Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Assay standardization : Use consistent cell lines (e.g., ATCC-certified HeLa) and exposure times (48–72 hours) .
  • Control compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions .

What computational methods predict the compound’s binding affinity to target proteins?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase (PDB ID: 3HS4). Focus on sulfonamide-Zn²+ coordination .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., GROMACS, 100 ns trajectories) to assess piperidine ring flexibility in hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., fluoro vs. methyl groups) with activity using descriptors like logP and polar surface area .

What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Advanced

  • Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Co-solvents : Use 10% DMSO in saline for intravenous administration .
  • Prodrug modification : Introduce phosphate esters at the piperidine nitrogen for enhanced aqueous solubility .

How is the compound’s stability under varying storage conditions assessed?

Q. Basic

  • Long-term storage : Store at –20°C in amber vials under argon. Monitor degradation via HPLC every 6 months .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; degradation <5% indicates shelf-life >2 years .

What are the key structural features influencing pharmacological potential?

Q. Basic

  • Benzooxazole moiety : Enhances planarity for intercalation with DNA or enzyme active sites .
  • Piperidine-methyl group : Facilitates membrane permeability via lipophilic interactions .
  • Sulfonamide : Enables hydrogen bonding with residues like Thr199 in carbonic anhydrase .

How can conflicting crystallographic data on piperidine conformation be resolved?

Q. Advanced

  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • DFT optimization : Compare experimental bond angles with B3LYP/6-31G(d) calculations to validate chair vs. boat conformations .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.